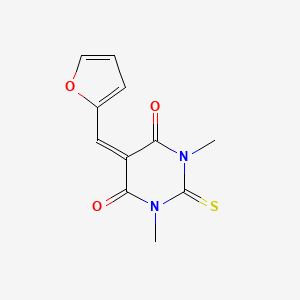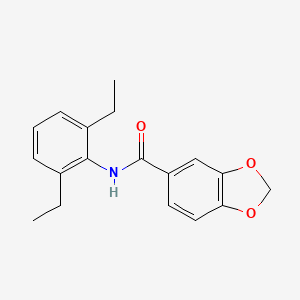
5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as FDP or Furapromidum, is a heterocyclic organic compound with a pyrimidine ring structure. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. Specifically, 5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of thymidine phosphorylase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects on various systems in the body. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its broad spectrum of biological activity, which makes it a useful tool for studying various cellular processes. However, its potency and potential toxicity also make it a challenging compound to work with, and caution must be taken when handling and using it in laboratory experiments.
Orientations Futures
There are many potential future directions for research involving 5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its use as a tool for studying various biological processes. Additionally, the development of new synthetic methods for 5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could lead to the discovery of new compounds with even greater biological activity and potential therapeutic value.
Méthodes De Synthèse
5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multi-step process involving the reaction of 2-furaldehyde with ammonium thiocyanate, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Propriétés
IUPAC Name |
5-(furan-2-ylmethylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-12-9(14)8(6-7-4-3-5-16-7)10(15)13(2)11(12)17/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKBBMCEDYTEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CO2)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5758614.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B5758620.png)

![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5758626.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)
![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)

![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)

![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)